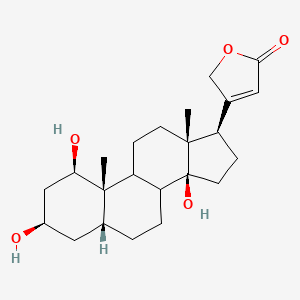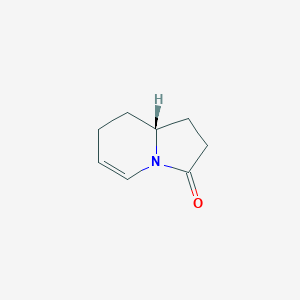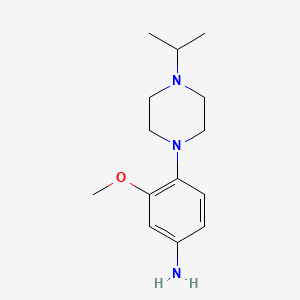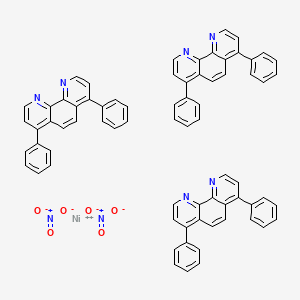
Acovenosigenin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acovenosigenin is a naturally occurring compound found in certain plants. It belongs to the class of steroid glycosides, specifically cardenolides, which are known for their biological activities, including inhibitory effects on ATPase . This compound has been studied for its potential therapeutic applications, particularly in the treatment of certain diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acovenosigenin involves several steps, starting from basic steroid precursors. The process typically includes glycosylation reactions to attach sugar moieties to the steroid backbone. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve extraction from natural sources, followed by purification processes. Advanced techniques like chromatography and crystallization are used to isolate and purify the compound. The scalability of these methods ensures a consistent supply for research and therapeutic use .
Analyse Des Réactions Chimiques
Types of Reactions
Acovenosigenin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the steroid backbone, potentially altering its biological activity.
Reduction: Reduction reactions can convert ketone groups to alcohols, affecting the compound’s solubility and reactivity.
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the this compound molecule. These products can have enhanced biological activities or improved pharmacokinetic properties, making them valuable for further research and development .
Applications De Recherche Scientifique
Acovenosigenin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study steroid glycosides and their reactivity.
Biology: Investigated for its effects on cellular processes and potential as a bioactive molecule.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of new drugs and as a reference standard in analytical chemistry
Mécanisme D'action
The mechanism of action of acovenosigenin involves its interaction with specific molecular targets and pathways. It has been shown to mediate the JAK2-STAT3 signaling pathway by targeting GP130 in certain cancer cells. This interaction inhibits cell proliferation, promotes apoptosis, and arrests cell cycle progression, making it a promising candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
Acovenosigenin is compared with other similar compounds, such as:
Digitoxin: Another cardenolide with similar inhibitory effects on ATPase but different pharmacokinetic properties.
Ouabain: Known for its potent inhibitory effects on the sodium-potassium pump, used in cardiac treatments.
Strophanthin: Similar in structure and function but with distinct therapeutic applications.
These comparisons highlight the unique properties of this compound, such as its specific molecular targets and pathways, which differentiate it from other cardenolides and make it a valuable compound for further research and development.
Propriétés
Numéro CAS |
639-15-6 |
|---|---|
Formule moléculaire |
C23H34O5 |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
3-[(1R,3R,5R,10S,13R,14S,17R)-1,3,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C23H34O5/c1-21-7-5-17-18(4-3-14-10-15(24)11-19(25)22(14,17)2)23(21,27)8-6-16(21)13-9-20(26)28-12-13/h9,14-19,24-25,27H,3-8,10-12H2,1-2H3/t14-,15-,16-,17?,18?,19-,21-,22+,23+/m1/s1 |
Clé InChI |
CSKIDXJFNAYMTR-YTAKEYINSA-N |
SMILES isomérique |
C[C@]12CCC3C([C@]1(CC[C@@H]2C4=CC(=O)OC4)O)CC[C@H]5[C@@]3([C@@H](C[C@@H](C5)O)O)C |
SMILES canonique |
CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5C3(C(CC(C5)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(2,3,4,9-Tetrahydro-1H-b-carbolin-1-yl)-propyl]-guanidine](/img/structure/B13781581.png)
![Ethanaminium, N,N-diethyl-N-(2-hydroxyethyl)-2-[(1-oxooctadecyl)amino]-, ethyl sulfate (salt)](/img/structure/B13781586.png)






![4-[(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthryl)amino]phenyl dimethylsulfamate](/img/structure/B13781637.png)

![N-[1-(5,5-Dimethyl-3-oxocyclohex-1-enyl)vinyl]-2-methoxyacetamide](/img/structure/B13781641.png)

![3-Allyl-5-[2-chloro-4-(3-methylbenzothiazol-2(3H)-ylidene)but-2-enylidene]-2-thioxothiazolidin-4-one](/img/structure/B13781658.png)
